![molecular formula C18H17BrN2O3S B2693010 4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine CAS No. 823828-27-9](/img/structure/B2693010.png)
4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine” is a complex organic molecule. It contains several functional groups including an oxazole ring, a sulfone group, and an amine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing an oxygen and a nitrogen, would likely be a key structural feature. The bromophenyl and methylphenyl groups would provide additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxazole ring is aromatic and relatively stable, but can undergo reactions at the positions adjacent to the heteroatoms. The sulfone group is also typically stable, but can participate in reactions under certain conditions . The amine group is a common site of reactivity and can undergo a variety of reactions including alkylation, acylation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfone and amine groups could impact its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Sulfonamide-derived compounds, including those similar to the specified chemical, have been synthesized and evaluated for their biological activity. For instance, Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, which exhibited moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011).
Chemical Synthesis and Reactivity
The reactivity of similar sulfonamide compounds has been explored in various chemical synthesis processes. For example, Culhane and Fokin (2011) studied sulfamoyl azides generated from secondary amines, which formed 1-sulfamoyl-1,2,3-triazoles, indicating their utility in chemical synthesis (Culhane & Fokin, 2011).
Fluorescent Molecular Probes
Compounds with structures similar to the specified chemical have been used in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized diphenyloxazoles with sulfonyl groups, exhibiting strong solvent-dependent fluorescence, useful in developing sensitive fluorescent molecular probes (Diwu et al., 1997).
Application in Polymer Electrolytes
In the field of polymer electrolytes, Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes using a reaction involving a fluorophenyl-amine, which could be related to the chemistry of the specified compound (Kim et al., 2011).
Antimicrobial and Antioxidant Activities
Novel compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, akin to the specified chemical, have been tested for antimicrobial action against bacterial and fungal strains, showing promising potential in developing new antimicrobial agents. Apostol et al. (2022) also explored their antioxidant activities (Apostol et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-12-6-4-5-7-15(12)16-20-17(18(24-16)21(2)3)25(22,23)14-10-8-13(19)9-11-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVOAZRYEJQNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-bromophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

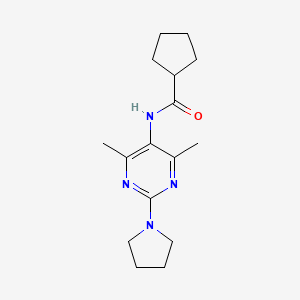
![N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692931.png)
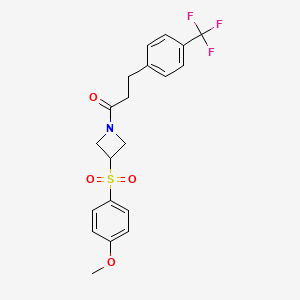
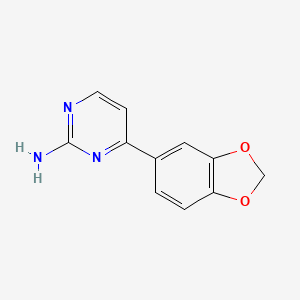
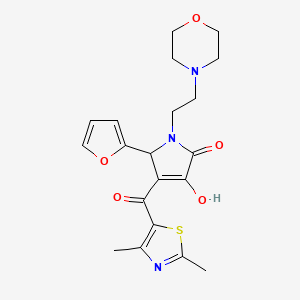
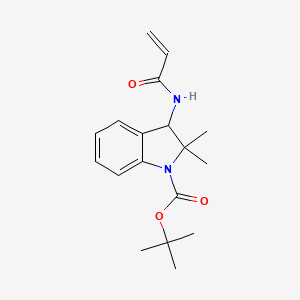
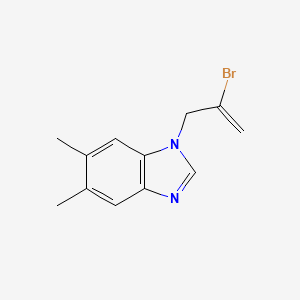
![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)
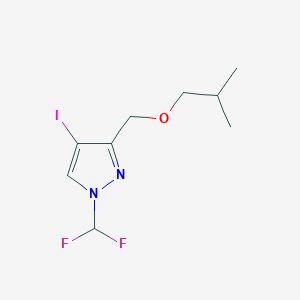
![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)
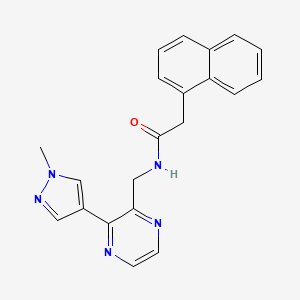
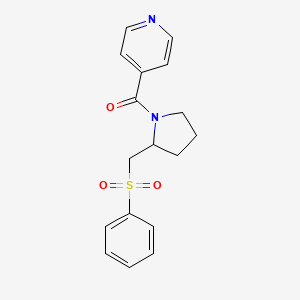
![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)
